(Hydroxy(tosyloxy)iodo)benzene

描述

Historical Development of Hypervalent Iodine Reagents

The field of hypervalent iodine chemistry dates back to 1886, when the German chemist Conrad Willgerodt reported the synthesis of the first hypervalent iodine compound, (dichloroiodo)benzene. cardiff.ac.uk Following this discovery, Willgerodt published a comprehensive book in 1914 that described nearly 500 organic compounds of polyvalent iodine. semanticscholar.org However, research in this area remained relatively limited until the latter half of the 20th century. semanticscholar.org

A significant resurgence of interest began in the late 1970s and early 1980s. researchgate.net This revival was driven by the discovery of new classes of polyvalent organoiodine compounds and the development of their synthetic applications. semanticscholar.orgresearchgate.net The foundational work during this period by chemists such as G. F. Koser, J. C. Martin, R. M. Moriarty, and P. J. Stang was instrumental in establishing hypervalent iodine compounds as valuable reagents in organic synthesis. semanticscholar.orgresearchgate.net Since the start of the 21st century, the field has seen explosive growth, with hundreds of reviews and thousands of research articles published annually, highlighting the expanding utility of these reagents. semanticscholar.org

Significance of Hypervalent Iodine(III) Compounds in Modern Organic Synthesis

Hypervalent iodine(III) compounds have become indispensable tools in modern organic synthesis due to their unique combination of properties. nih.govacs.org They are widely recognized as mild, selective, and environmentally benign oxidizing agents, offering a sustainable alternative to traditional heavy metal-based oxidants like lead(IV), mercury(II), and thallium(III). bohrium.comdiva-portal.orgarkat-usa.orgmdpi.com The reactivity of hypervalent iodine compounds often mirrors that of transition metals, involving processes analogous to oxidative addition, ligand exchange, and reductive elimination. semanticscholar.orgbohrium.com

These reagents are employed in a vast array of synthetic transformations. acs.orgbohrium.com Key applications include oxidations, halogenations, aminations, heterocyclizations, and various oxidative functionalizations of organic substrates. nih.govacs.org For instance, (diacetoxyiodo)arenes are effective oxidants that can be readily converted to other hypervalent iodine reagents in situ. nih.gov Iodonium (B1229267) salts serve as important arylating agents, while iodonium ylides are precursors for carbenes. nih.govacs.org The development of catalytic systems and recyclable polymer-supported versions of these reagents has further enhanced their appeal from both an economic and environmental standpoint. bohrium.comrsc.orgasianpubs.org

Position of [Hydroxy(tosyloxy)iodo]benzene within the Landscape of Hypervalent Iodine Reagents

[Hydroxy(tosyloxy)iodo]benzene, commonly known as Koser's Reagent or HTIB, holds a prominent position among the diverse array of hypervalent iodine(III) reagents. academie-sciences.frnih.govsu.se It is a white, crystalline solid that is stable enough to be stored at room temperature, although refrigeration is recommended. enamine.net HTIB is valued for its versatility as a mild oxidant and its ability to act as a precursor for other reactive species. enamine.netorgsyn.org

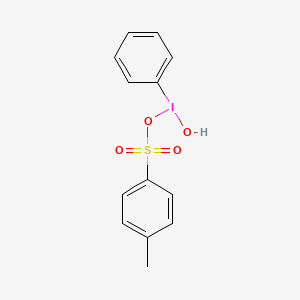

Structurally, HTIB features a hypervalent iodine atom bonded to a phenyl group, a hydroxyl group, and a tosyloxy (p-toluenesulfonate) group. This unique combination of ligands confers specific reactivity. Compared to other common iodine(III) reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), HTIB offers a different reactivity profile due to the good leaving group ability of the tosylate anion. mdpi.com Its solubility characteristics are also distinct; it is moderately soluble in solvents like methanol (B129727) and DMSO but insoluble in less polar solvents such as diethyl ether and dichloromethane (B109758). enamine.net This insolubility in certain reaction media can be advantageous, as the disappearance of the solid reagent can signal the completion of a reaction. enamine.net

HTIB can be synthesized from other iodine(III) precursors, such as (diacetoxyiodo)benzene, by reaction with p-toluenesulfonic acid. mdpi.com More efficient one-pot syntheses from iodoarenes using oxidants like m-CPBA have also been developed. orgsyn.org

Table 1: Physical and Chemical Properties of [Hydroxy(tosyloxy)iodo]benzene

| Property | Value | References |

| Common Name | Koser's Reagent, HTIB | orgsyn.orgsigmaaldrich.com |

| CAS Number | 27126-76-7 | sigmaaldrich.comsigmaaldrich.comglpbio.com |

| Molecular Formula | C₁₃H₁₃IO₄S | glpbio.comnih.gov |

| Molecular Weight | 392.21 g/mol | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | White solid | enamine.net |

| Melting Point | 131-137 °C | sigmaaldrich.comchemicalbook.com |

| Solubility | Moderately soluble in H₂O, MeOH, DMSO; Insoluble in Et₂O, CH₂Cl₂, CHCl₃ | enamine.net |

| Key Synonyms | Phenyliodine(III) (hydroxyl)tosylate, [Hydroxy(4-toluenesulfonato)iodo]benzene | enamine.netsigmaaldrich.com |

Overview of Research Directions and Applications of [Hydroxy(tosyloxy)iodo]benzene

Research involving [Hydroxy(tosyloxy)iodo]benzene is extensive, with applications spanning a wide range of oxidative transformations. It is particularly well-known for the α-functionalization of carbonyl compounds, especially the α-tosyloxylation of ketones. orgsyn.orgorganic-chemistry.org This reaction provides a direct route to valuable synthetic intermediates. organic-chemistry.org

Beyond this classic application, HTIB is utilized in numerous other synthetic methodologies. These include the oxidative rearrangement of alkenes, ring expansion and contraction reactions, the dearomatization of phenols, and the synthesis of diaryliodonium salts. academie-sciences.frenamine.netorgsyn.org The reagent is also effective in mediating the cleavage of carbon-nitrogen double bonds, enabling the regeneration of carbonyl compounds from derivatives like hydrazones and semicarbazones. academie-sciences.fr

Current research continues to explore new frontiers for HTIB and related compounds. One significant direction is the development of catalytic systems where the active iodine(III) species is generated in situ from an iodoarene precursor, minimizing waste. rsc.orgorganic-chemistry.org Another area of interest is the use of specialized solvents, such as fluoroalcohols, which have been shown to enhance the reactivity of HTIB and enable reactions not possible in conventional solvents, like the single-electron-transfer (SET) oxidation of certain substrates. mdpi.com Polymer-supported versions of HTIB have also been developed to simplify product purification and allow for reagent recycling. asianpubs.org

Table 2: Selected Synthetic Applications of [Hydroxy(tosyloxy)iodo]benzene (HTIB)

| Application | Substrate Type | Product Type | References |

| α-Tosyloxy Ketones | Ketones, Enol Esters | α-Tosyloxy Ketones | orgsyn.orgorganic-chemistry.org |

| Oxidative Rearrangement | Arylalkenes | α-Aryl Ketones | mdpi.com |

| Ring Expansion/Contraction | Cyclic Ketones/Alkenes | Expanded/Contracted Rings | academie-sciences.frorgsyn.org |

| Cleavage of C=N Bonds | Hydrazones, Oximes, Semicarbazones | Carbonyl Compounds | academie-sciences.fr |

| Synthesis of Iodonium Salts | Aromatic Compounds | Diaryliodonium Salts | enamine.netorgsyn.org |

| Dehydrosulfurization | Thioureas | Carbodiimides | sigmaaldrich.comorganic-chemistry.org |

| Oxidative Cyclization | Homoallylic Alcohols | Tetrahydrofurans | sigmaaldrich.comsigmaaldrich.com |

属性

IUPAC Name |

[hydroxy(phenyl)-λ3-iodanyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13IO4S/c1-11-7-9-13(10-8-11)19(16,17)18-14(15)12-5-3-2-4-6-12/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIUKPUCKCECPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13IO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315359 | |

| Record name | [Hydroxy(tosyloxy)iodo]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27126-76-7 | |

| Record name | [Hydroxy(tosyloxy)iodo]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27126-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Hydroxy(4-toluenesulfonato)iodo)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027126767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27126-76-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [Hydroxy(tosyloxy)iodo]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [Hydroxy(tosyloxy)iodo]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (HYDROXY(4-TOLUENESULFONATO)IODO)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EOA97B14A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Hydroxy Tosyloxy Iodo Benzene and Its Derivatives

Established Synthetic Routes to [Hydroxy(tosyloxy)iodo]benzene

The traditional syntheses of [hydroxy(tosyloxy)iodo]benzene (HTIB) primarily involve two well-established methods: ligand exchange reactions from other iodine(III) precursors and the direct oxidation of iodoarenes.

Preparation via Ligand Exchange Reactions of Iodine(III) Precursors

A prevalent and straightforward method for preparing [hydroxy(tosyloxy)iodo]benzene involves a ligand exchange reaction. nih.gov This is typically achieved by reacting a (diacetoxyiodo)arene with p-toluenesulfonic acid monohydrate. nih.govarkat-usa.org

A common procedure involves dissolving (diacetoxyiodo)benzene (B116549) in boiling acetonitrile (B52724) and adding it to a boiling solution of p-toluenesulfonic acid monohydrate in the same solvent. mdpi.com Upon cooling, the crystalline product, [hydroxy(tosyloxy)iodo]benzene, precipitates and can be isolated through filtration. mdpi.com This method is efficient, often yielding the product in high purity and yield. For instance, a reported synthesis using this approach achieved a 93% yield. mdpi.com

This ligand exchange methodology is not limited to benzene (B151609) derivatives and has been successfully applied to the synthesis of [hydroxy(tosyloxy)iodo]heteroaromatic compounds. nih.gov A solvent-free, solid-state variation of this reaction has also been developed, which involves simply grinding the (diacetoxyiodo)arene with the appropriate sulfonic acid. arkat-usa.org

Oxidation of Iodoarenes

The direct oxidation of iodoarenes presents another key pathway to [hydroxy(tosyloxy)iodo]arenes. organic-chemistry.org This approach avoids the pre-synthesis of an iodine(III) precursor like (diacetoxyiodo)benzene. A notable method involves the oxidation of iodobenzene (B50100) with peracetic acid in acetic acid to first form (diacetoxyiodo)benzene, which can then be converted to HTIB. arkat-usa.orgmdpi.com

More direct one-pot syntheses have also been developed. For example, iodoarenes can be treated with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) in the presence of p-toluenesulfonic acid. orgsyn.orgresearchgate.net The choice of solvent can significantly impact reaction times, with 2,2,2-trifluoroethanol (B45653) (TFE) being shown to reduce them considerably. orgsyn.org

Contemporary and Sustainable Synthetic Protocols

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for synthesizing [hydroxy(tosyloxy)iodo]arenes. These include one-pot procedures, electrosynthetic approaches, and the use of polymer-supported reagents.

One-Pot Syntheses of [Hydroxy(tosyloxy)iodo]arenes

One-pot syntheses of [hydroxy(tosyloxy)iodo]arenes from either iodine and arenes or from aryl iodides represent a significant advancement, as they circumvent the need for expensive iodine(III) precursors. organic-chemistry.orgnih.gov These methods are often fast, high-yielding, and proceed under mild conditions. nih.gov

A powerful one-pot protocol involves the use of m-chloroperbenzoic acid (m-CPBA) and p-toluenesulfonic acid (TsOH). organic-chemistry.org The inclusion of 2,2,2-trifluoroethanol (TFE) as a cosolvent has been shown to enhance reaction rates. organic-chemistry.org This approach is versatile, allowing for the synthesis of a wide range of neutral, electron-rich, and even polyfluorinated [hydroxy(tosyloxy)iodo]arenes from the corresponding iodoarenes. organic-chemistry.orgnih.gov

A key advantage of these one-pot methods is the ability to generate the reagent in situ. For example, various ketones have been successfully α-tosyloxylated by using a catalytic amount of iodobenzene with m-CPBA and p-toluenesulfonic acid. organic-chemistry.org

Table 1: One-Pot Synthesis of [Hydroxy(tosyloxy)iodo]arenes from Iodoarenes This interactive table summarizes the yields of various [hydroxy(tosyloxy)iodo]arenes synthesized from their corresponding iodoarenes using a one-pot method.

| Iodoarene | Product | Yield (%) |

|---|---|---|

| Iodobenzene | [Hydroxy(tosyloxy)iodo]benzene | 95 |

| 4-Iodotoluene | [Hydroxy(tosyloxy)iodo]-4-methylbenzene | 98 |

| 4-Iodoanisole | [Hydroxy(tosyloxy)iodo]-4-methoxybenzene | 96 |

| 3-Iodobenzotrifluoride | 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene | 97 |

Data sourced from Organic Syntheses procedure. orgsyn.org

Electrosynthetic Approaches for In Situ Generation of Hypervalent Iodine Species

Electrosynthesis has emerged as a sustainable alternative for generating hypervalent iodine reagents, replacing chemical oxidants with electric current. researchgate.netresearchgate.net This approach is attractive from both an economic and ecological standpoint, as it minimizes waste and can generate unstable or hazardous reagents safely in situ. researchgate.net

In these methods, an iodoarene is anodically oxidized to the corresponding hypervalent iodine(III) species. researchgate.net This electrochemically generated reagent can then be used directly in subsequent reactions. researchgate.netresearchgate.net This technique has been successfully applied to the α-tosyloxylation of ketones, where the hypervalent iodine species is generated in situ, eliminating the need for chemical oxidants. organic-chemistry.org Flow chemistry setups can further enhance the efficiency and safety of these electrochemical transformations. researchgate.net

The use of electric current provides a traceless oxidant, and in some cases, the reactions can be performed without added electrolytic salts, further enhancing the sustainability of the process. researchgate.net

Synthesis and Properties of Polymer-Supported [Hydroxy(tosyloxy)iodo]benzene

The use of polymer-supported reagents offers significant advantages in terms of product purification and reagent recyclability. asianpubs.org Polymer-supported [hydroxy(tosyloxy)iodo]benzene (PSHTIB) provides a clean and efficient alternative to its homogeneous counterpart. asianpubs.orgresearchgate.net

The synthesis of PSHTIB typically begins with the iodination of polystyrene. asianpubs.org The resulting iodopolystyrene is then oxidized to poly[(diacetoxy)iodo]styrene (PSDIB), which is subsequently treated with p-toluenesulfonic acid to yield the final polymer-supported reagent. asianpubs.org

Properties and Advantages:

Ease of Separation: The solid-supported nature of the reagent simplifies the work-up process, as the reagent and the iodobenzene byproduct can be easily removed by filtration. asianpubs.org

Recyclability: The recovered polymer can be regenerated and reused, making the process more economical and environmentally friendly. asianpubs.org

Reduced Toxicity: By immobilizing the reagent, the liberation of potentially toxic iodobenzene into the reaction mixture is avoided. worldscientific.com

PSHTIB has been effectively used in various organic transformations, including the oxidation of 3-hydroxyflavanones and the synthesis of isoflavones. asianpubs.orgworldscientific.com

Design and Synthesis of Substituted [Hydroxy(tosyloxy)iodo]arenes for Tunable Reactivity

The reactivity of [Hydroxy(tosyloxy)iodo]benzene (HTIB), commonly known as Koser's reagent, can be systematically modified by introducing various substituents onto its aromatic ring. This strategic design allows for the fine-tuning of the reagent's electrophilicity and oxidizing power, tailoring it for specific synthetic applications. The synthesis of these substituted analogues, or [hydroxy(tosyloxy)iodo]arenes, has been a subject of significant research, leading to robust methodologies for their preparation.

The primary design principle for tuning the reactivity of HTIBs revolves around the electronic nature of the substituents on the aryl moiety. orgsyn.orgresearchgate.net Electron-withdrawing groups (EWGs) enhance the electrophilicity of the iodine(III) center, thereby increasing the reagent's oxidizing capability. Conversely, electron-donating groups (EDGs) decrease its oxidizing strength. This modulation of reactivity is crucial for optimizing reaction outcomes, improving yields, and enhancing selectivity in various transformations, such as the α-tosyloxylation of ketones or the synthesis of diaryliodonium salts. researchgate.netacs.org

One of the most efficient and widely adopted methods for synthesizing substituted [hydroxy(tosyloxy)iodo]arenes is the one-pot oxidation of the corresponding iodoarenes. orgsyn.org This procedure typically involves treating the iodoarene with an oxidizing agent, such as m-chloroperbenzoic acid (mCPBA), in the presence of p-toluenesulfonic acid (TsOH). acs.org Research has shown that the choice of solvent plays a critical role in the reaction's efficiency. The use of 2,2,2-trifluoroethanol (TFE) as a solvent or cosolvent has been found to significantly accelerate the reaction, leading to shorter reaction times and high yields for a wide range of substrates, including both electron-rich and electron-deficient iodoarenes. orgsyn.orgorganic-chemistry.org This method avoids the need for expensive iodine(III) precursors or multi-step procedures. organic-chemistry.org

An alternative synthetic approach involves the in situ generation of [hydroxy(tosyloxy)iodo]arenes from stable, microcrystalline (diacetoxyiodo)arene precursors. nih.govacs.org In this two-step methodology, an iodoarene is first oxidized to the corresponding (diacetoxyiodo)arene. This intermediate is then treated with p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) to generate the desired [hydroxy(tosyloxy)iodo]arene. This in situ generation is particularly advantageous for preparing highly reactive or unstable derivatives, such as those bearing strongly electron-donating groups like a methoxy (B1213986) substituent, which can then be used immediately in subsequent reactions, for example, in the regiospecific synthesis of diaryliodonium tosylates. researchgate.netnih.gov

The strategic synthesis of a library of substituted HTIBs has allowed for detailed investigation into their structure-reactivity relationships. Research by Togo and others has demonstrated that HTIBs bearing electron-withdrawing groups are superior reagents for the α-tosyloxylation of ketones. nih.gov Specifically, derivatives with 3-trifluoromethylphenyl and 3,5-bis(trifluoromethyl)phenyl groups exhibit significantly enhanced reactivity compared to the parent, unsubstituted HTIB. nih.gov

Research Findings on the Synthesis of Substituted [Hydroxy(tosyloxy)iodo]arenes

The following table summarizes the synthesis of various substituted HTIBs from their corresponding iodoarenes, highlighting the efficiency of the one-pot methodology.

| Entry | Aryl Substituent (in Ar-I) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 4-Methyl | [Hydroxy(tosyloxy)iodo]-4-methylbenzene | 96 | acs.org |

| 2 | 4-Methoxy | [Hydroxy(tosyloxy)iodo]-4-methoxybenzene | 94 | acs.org |

| 3 | 4-Fluoro | [Hydroxy(tosyloxy)iodo]-4-fluorobenzene | 97 | acs.org |

| 4 | 4-Chloro | [Hydroxy(tosyloxy)iodo]-4-chlorobenzene | 99 | acs.org |

| 5 | 3-Trifluoromethyl | 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene | 97 | su.se |

| 6 | 4-Nitro | [Hydroxy(tosyloxy)iodo]-4-nitrobenzene | 93 | acs.org |

Conditions typically involve the reaction of the iodoarene with mCPBA and p-TsOH in a CH₂Cl₂/TFE solvent system. acs.org

Research Findings on Tunable Reactivity

The impact of aryl substituents on the reactivity of HTIBs is clearly demonstrated in the α-tosyloxylation of ketones. The data below compares the efficacy of various substituted HTIBs in this transformation.

| Entry | Aryl Group on HTIB Reagent | Yield of α-tosyloxy propiophenone (B1677668) (%) | Reference |

|---|---|---|---|

| 1 | Phenyl | 81 | nih.gov |

| 2 | 2-Thienyl | 84 | nih.gov |

| 3 | 3-Thienyl | 85 | nih.gov |

| 4 | 3-Trifluoromethylphenyl | 95 | nih.gov |

| 5 | 3,5-Bis(trifluoromethyl)phenyl | 98 | nih.gov |

The results clearly indicate that electron-withdrawing groups on the aryl ring of the HTIB reagent significantly enhance its reactivity, leading to higher yields in the α-tosyloxylation reaction. nih.gov

Mechanistic Investigations and Reactivity Principles of Hydroxy Tosyloxy Iodo Benzene

Proposed Mechanistic Pathways in [Hydroxy(tosyloxy)iodo]benzene-Mediated Reactions

The diverse reactivity of [Hydroxy(tosyloxy)iodo]benzene (HTIB) allows it to participate in several mechanistic pathways, largely dependent on the substrate and reaction conditions. jnanoworld.com In many transformations, such as the classic α-tosyloxylation of ketones, the reaction is believed to proceed through an initial electrophilic attack of the iodine(III) center on the enol or enolate form of the carbonyl compound. acs.org Similarly, reactions with alkenes can lead to products of oxidative rearrangement or addition, often involving electrophilic activation of the double bond. jnanoworld.com

For the oxidative cleavage of carbon-nitrogen double bonds, a proposed mechanism involves an initial electrophilic attack of HTIB on the nitrogen atom. academie-sciences.fr In other contexts, particularly with electron-rich substrates or under specific solvent conditions, a Single-Electron-Transfer (SET) mechanism becomes prominent. mdpi.comacs.org This pathway leads to the formation of radical cation intermediates, which can then undergo further reactions. mdpi.comnih.gov Computational studies have also been instrumental in delineating these pathways, sometimes revealing that a seemingly straightforward transformation may proceed through a complex sequence of intermediates and transition states, with the operative mechanism being a subtle balance of electronic and steric factors. bohrium.com

Ionic Mechanism Hypothesis and Evidence

The ionic mechanism is a frequently invoked pathway for reactions mediated by HTIB. This hypothesis is supported by extensive mechanistic studies on various transformations. For instance, in an α-alkylative umpolung reaction of carbonyl compounds using HTIB and dialkylzinc reagents, an ionic mechanism was strongly suggested. organic-chemistry.orgbioforumconf.com The evidence was gathered through meticulous product analysis, NMR studies, and crossover experiments, which collectively pointed away from radical or carbene intermediates. organic-chemistry.orgbioforumconf.com

In reactions involving the cyclization of unsaturated guanidines, two ionic pathways were proposed. beilstein-journals.org One involves the initial generation of a chloronium ion from HTIB and a lithium halide, followed by intramolecular nucleophilic attack. The second proposed pathway involves the oxidation of the guanidine (B92328) to form an intermediate aziridinium (B1262131) species, which is then opened by the halide nucleophile. beilstein-journals.org Furthermore, computational studies on the metathetical redox reaction between HTIB and iodoarenes in dichloromethane (B109758) suggest that the reaction proceeds through iodonium (B1229267) intermediates via a ligand dissociation mechanism, which is energetically more favorable than a SET process in non-polar solvents. nih.gov This is attributed to the significant difference in electronegativity between the hydroxy and tosyloxy ligands on the iodine atom, which facilitates ionization in solution. nih.gov

Single-Electron-Transfer (SET) Oxidation Processes

In addition to ionic pathways, [Hydroxy(tosyloxy)iodo]benzene can act as a potent single-electron-transfer (SET) oxidant, particularly in reactions with electron-rich aromatic and heteroaromatic compounds. mdpi.comnih.gov This reactivity pathway was proposed for the nucleophilic substitution of certain polyaromatic hydrocarbons, although definitive spectroscopic evidence was not provided at the time. mdpi.com The SET capability of HTIB has since been firmly established, revealing a new dimension of its reactivity. mdpi.comnih.gov

Spectroscopic Detection of Aromatic Cation Radical Intermediates

The definitive proof for the SET oxidation ability of HTIB came from the direct spectroscopic observation of the key intermediates. mdpi.com In studies involving the reaction of HTIB with electron-rich aromatic ethers, such as 1,4-dimethoxybenzene, in fluoroalcohol solvents, the immediate formation of a colored solution was observed. mdpi.com This chromophore was identified as the corresponding aromatic cation radical through UV-VIS spectroscopy, exhibiting a characteristic strong absorption band in the visible region (400–500 nm), which matched reported values for such species. mdpi.com

The generation of these radical cations was further and unequivocally confirmed by Electron Spin Resonance (ESR) spectroscopy. mdpi.comnih.gov These spectroscopic measurements provided the first clear evidence for the generation of aromatic cation radicals by HTIB, solidifying the viability of the SET mechanistic pathway. mdpi.comnih.gov

Table 1: Spectroscopic Data for Aromatic Cation Radical Detection

| Aromatic Substrate | Solvent | Spectroscopic Method | Observation | Reference |

| 1,4-Dimethoxybenzene | (CF₃)₂CHOH | UV-VIS | Strong absorption between 400-500 nm | mdpi.com |

| Phenyl Ethers | Fluoroalcohols | ESR, UV-VIS | Detection of aromatic cation radicals | mdpi.comnih.gov |

| Thiophenes | Fluoroalcohols | ESR, UV-VIS | Detection of thienyl cation radicals | mdpi.com |

Influence of Fluoroalcohol Media on SET Reactivity

The choice of solvent plays a critical role in directing the mechanistic course of HTIB-mediated reactions. Fluoroalcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have been shown to remarkably enhance the SET reactivity of HTIB. mdpi.comnih.gov For instance, the direct dehydrative condensation of HTIB with various thiophenes to form thienyl(aryl)iodonium salts proceeds in excellent yields in TFE, while other common solvents like dichloromethane, methanol (B129727), or acetonitrile (B52724) give significantly poorer results. mdpi.com

This enhanced reactivity is attributed to the unique properties of fluoroalcohols, which can effectively stabilize the generated cation radical intermediates through strong hydrogen bonding and their high ionizing power. mdpi.comresearchgate.net This stabilization facilitates the SET process, making it the preferred reaction pathway over competing ionic mechanisms. mdpi.comresearchgate.net The use of this "activation protocol" has enabled the efficient synthesis of various diaryliodonium salts from electron-rich heteroaromatic compounds, a transformation that is less efficient in other solvents. mdpi.com

Kinetic Studies and Reaction Rate Analysis

Kinetic analysis of reactions involving HTIB provides valuable insights into the reaction mechanism and the factors influencing reactivity. Studies on the α-tosyloxylation of enol esters with HTIB have shown that these substrates are rapidly converted to the corresponding α-tosyloxy ketones in high yields. organic-chemistry.orgnih.govacs.org The reaction rates were found to be significantly influenced by temperature and the presence of acid additives. organic-chemistry.org

Kinetic profiles have been generated to compare the reactivity of substrates with HTIB and its precursors. researchgate.net For example, the reaction of enol esters was found to be much faster with pre-formed HTIB than with a mixture of its precursors, m-chloroperbenzoic acid (m-CPBA) and p-toluenesulfonic acid (TsOH). researchgate.net This suggests that the formation of HTIB can be a rate-limiting step when it is generated in situ. Furthermore, catalytic versions of this transformation have been developed, highlighting the efficiency of the process. organic-chemistry.orgacs.org The reaction conditions, including the choice of solvent and molar ratio of reactants, have been optimized to improve yields and reaction times, as demonstrated in the oxidative cleavage of hydrazones. academie-sciences.fr

Table 2: Effect of Solvent on the Synthesis of (3-Methyl-2-thienyl)(phenyl)iodonium tosylate

| Solvent | Yield (%) | Reference |

| CF₃CH₂OH (TFE) | 99 | mdpi.com |

| CH₃CN | 23 | mdpi.com |

| CH₂Cl₂ | 16 | mdpi.com |

| MeOH | 46 | mdpi.com |

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has emerged as a powerful tool for elucidating the complex reaction mechanisms of HTIB. These theoretical studies provide detailed energetic landscapes of proposed pathways, helping to distinguish between competing mechanisms such as ionic and SET processes. bohrium.comnih.gov

For example, in the α-alkylative umpolung of carbonyl compounds, computational studies were part of the body of evidence that pointed towards an ionic mechanism. organic-chemistry.org In a different study on the metathetical redox reaction between HTIB and iodoarenes, DFT calculations showed that a SET process was energetically too costly to occur at room temperature in dichloromethane. Instead, the calculations supported an ionic mechanism involving ligand dissociation to form iodonium intermediates. nih.gov DFT calculations have also been employed to understand the chemoselectivity in the cycloisomerization of o-alkenylbenzamides, where different hypervalent iodine species lead to different products. bohrium.com These studies revealed that the nucleophilicity of specific atoms in key intermediates dictates the reaction outcome, guiding the reaction through either an N-attack or O-attack pathway. bohrium.com

Applications of Hydroxy Tosyloxy Iodo Benzene in C X Bond Formations

Oxidative α-Functionalization of Carbonyl Compounds

HTIB is widely employed for the functionalization of the α-position of carbonyl compounds. academie-sciences.frwikipedia.org The general mechanism involves the reaction of the enol or enolate form of the carbonyl compound with HTIB to form an electrophilic iodine(III) enolate intermediate. This intermediate can then be attacked by various nucleophiles, leading to a range of α-substituted carbonyl products. wikipedia.org

One of the most well-established applications of HTIB is the direct α-tosyloxylation of ketones. The reaction typically proceeds by treating a ketone with HTIB in a suitable solvent like acetonitrile (B52724), affording the corresponding α-tosyloxyketone in good to excellent yields. This method is applicable to a wide array of ketones, including both cyclic and acyclic systems. The resulting α-tosyloxyketones are valuable synthetic intermediates that are more stable than their α-halo counterparts and are not lachrymatory. wikipedia.org

The reaction can also be performed under solvent-free conditions by simply grinding the ketone and HTIB together, or with the use of ultrasound. Furthermore, research has shown that enol esters can serve as ketone surrogates in this transformation. organic-chemistry.orgorganic-chemistry.org Enol esters react rapidly with HTIB to furnish the corresponding α-tosyloxy ketones in high yields, accommodating aromatic, aliphatic, and cyclic substrates. organic-chemistry.orgresearchgate.net

Catalytic versions of this reaction have been developed. For instance, α-tosyloxyketones can be prepared from ketones using m-chloroperbenzoic acid (m-CPBA) and p-toluenesulfonic acid (p-TsOH) in the presence of a catalytic amount of iodobenzene (B50100). organic-chemistry.org In this process, the hypervalent iodine reagent is generated in situ. organic-chemistry.orgorganic-chemistry.org

Table 1: Synthesis of α-Tosyloxyketones using HTIB

| Entry | Ketone Substrate | Product | Yield (%) |

| 1 | Acetophenone (B1666503) | α-Tosyloxyacetophenone | 85 |

| 2 | Propiophenone (B1677668) | 2-Tosyloxy-1-phenyl-1-propanone | 82 |

| 3 | Cyclohexanone | 2-Tosyloxycyclohexanone | 99 |

| 4 | 2-Heptanone | 1-Tosyloxy-2-heptanone | 65 |

| 5 | Phenylacetone | 1-Phenyl-1-tosyloxy-2-propanone | 80 |

Data sourced from multiple studies on α-tosyloxylation reactions.

Hypervalent iodine reagents facilitate the α-alkoxylation and α-acetoxylation of carbonyl compounds. While iodobenzene diacetate (PIDA) is commonly used for α-acetoxylation, HTIB can be involved in related transformations. rsc.orgfrontiersin.org For instance, silyl (B83357) enol ethers undergo α-alkoxylation when treated with HTIB in the presence of an external alcohol nucleophile. wikipedia.org

The α-acetoxylation of ketones using hypervalent iodine(III) reagents proceeds via the formation of an enol or enolate, which attacks the electrophilic iodine atom. rsc.org Subsequent nucleophilic substitution by an acetate (B1210297) group yields the α-acetoxy ketone. rsc.org Studies on the α-acetoxylation of 4-tert-butylcyclohexanone (B146137) have provided insight into the reaction mechanism, confirming the necessity of an enol intermediate and suggesting the reaction proceeds via an SN2-type substitution on an α-iodo(III) intermediate. rsc.orgfrontiersin.org The selectivity often favors acetoxylation at the less sterically hindered position. rsc.org

[Hydroxy(tosyloxy)iodo]benzene can be used to achieve the α-iodination of ketones. academie-sciences.fracademie-sciences.fr The process typically involves a two-step sequence where the ketone is first treated with a hypervalent iodine reagent like HTIB to form an α-sulfonyloxy intermediate. This intermediate is then subjected to reaction with an iodide source, such as potassium iodide or samarium(II) iodide, to furnish the α-iodo ketone. thieme-connect.com It has been noted that using [hydroxy(p-nitrobenzenesulfonyloxy)iodo]benzene (HNIB) can sometimes provide better yields than HTIB in this sequence. thieme-connect.com

An alternative method involves the use of elemental iodine (I₂) or methyl iodide (MeI) with HTIB in an ionic liquid, which provides the corresponding α-iodo ketones in good to excellent yields. mdpi.com

A highly efficient, one-pot procedure for the synthesis of α-azido ketones from ketones utilizes HTIB and sodium azide (B81097). nih.govnih.govmdpi.com In this method, the ketone is first reacted with HTIB to generate an α-tosyloxy ketone intermediate in situ. mdpi.com Subsequent treatment with sodium azide results in nucleophilic substitution to yield the final α-azido ketone. nih.govmdpi.com This approach avoids the isolation of the often unstable α-tosyloxy ketone. mdpi.com

The reaction is broadly applicable to various ketones, including acetophenone derivatives and cyclic ketones, providing yields generally ranging from 69% to 81%. mdpi.com The reaction can also be performed under solvent-free conditions in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), leading to high yields in a short time. tandfonline.comtandfonline.com Furthermore, the HTIB can be generated in situ from iodosobenzene (B1197198) and p-toluenesulfonic acid, offering a more convenient alternative to preparing the reagent separately. nih.govmdpi.com

Table 2: One-Pot Synthesis of α-Azido Ketones using HTIB and NaN₃

| Entry | Ketone Substrate | Product | Yield (%) |

| 1 | Acetophenone | α-Azidoacetophenone | 80 |

| 2 | 4'-Methylacetophenone | α-Azido-4'-methylacetophenone | 81 |

| 3 | 4'-Methoxyacetophenone | α-Azido-4'-methoxyacetophenone | 78 |

| 4 | 4'-Chloroacetophenone | α-Azido-4'-chloroacetophenone | 75 |

| 5 | Propiophenone | α-Azidopropiophenone | 72 |

| 6 | Cyclohexanone | 2-Azidocyclohexanone | 69 |

| 7 | Indan-1-one | 2-Azidoindan-1-one | 74 |

Data represents yields of isolated pure products based on the starting ketone. mdpi.com

[Hydroxy(tosyloxy)iodo]benzene can mediate the α-alkylative umpolung (polarity reversal) of carbonyl compounds. tcichemicals.com Normally, the α-carbon of a carbonyl compound is nucleophilic (in its enolate form). However, reaction with HTIB generates an electrophilic intermediate, reversing its reactivity. tcichemicals.comresearchgate.net This electrophilic α-carbon can then be attacked by a nucleophile, such as an organometallic reagent.

Specifically, a method has been developed for the α-alkylation of ketones using dialkylzinc reagents as the alkyl source, mediated by HTIB. tcichemicals.com This reaction is applicable to a broad scope of ketones, including 1,3-dicarbonyl compounds and standard ketones via their lithium enolates, producing the α-alkylated products in yields up to 93%. organic-chemistry.orgtcichemicals.com Experimental and computational studies suggest that the reaction proceeds through an ionic mechanism involving the umpoled ketone enolate, which acts as an α-electrophile. organic-chemistry.orgtcichemicals.com

α-Azidation of Ketones

Oxidative Cleavage and Regeneration Reactions

Beyond α-functionalization, HTIB is a valuable reagent for the oxidative cleavage of carbon-nitrogen double bonds (C=N), which is particularly useful for the regeneration of carbonyl compounds from their derivatives like hydrazones, oximes, and semicarbazones. academie-sciences.fracademie-sciences.fr This deprotection strategy is significant when dealing with molecules containing acid-sensitive functional groups, where classical acid hydrolysis is not feasible. academie-sciences.fr

The reaction typically involves stirring the carbonyl derivative with HTIB in a solvent like dichloromethane (B109758) or acetonitrile at room temperature. academie-sciences.frresearchgate.netbenthamdirect.com This process efficiently cleaves the C=N bond, restoring the parent aldehyde or ketone in good yields, often ranging from 77% to 90%. academie-sciences.fracademie-sciences.frbenthamdirect.com This method has been successfully applied to various substrates, including pyridylhydrazones and pyrazolylaldehyde N-acylhydrazones. academie-sciences.fracademie-sciences.fr Interestingly, for some substrates, HTIB promotes oxidative cleavage, whereas other hypervalent iodine reagents like iodobenzene diacetate (IBD) lead to oxidative cyclization, highlighting the unique reactivity of HTIB. academie-sciences.frresearchgate.net

Table 3: Regeneration of Carbonyl Compounds from Hydrazones using HTIB

| Entry | Substrate (Hydrazone of) | Solvent | Time (min) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | DCM | 30 | 80 |

| 2 | 4-Nitrobenzaldehyde | DCM | 30 | 85 |

| 3 | 2-Chlorobenzaldehyde | DCM | 35 | 82 |

| 4 | Vanillin | DCM | 40 | 80 |

| 5 | 4-Hydroxybenzaldehyde | DCM | 30 | 78 |

| 6 | 4-Methylbenzaldehyde | DCM | 35 | 77 |

Data sourced from studies on the oxidative cleavage of carbonyl derivatives. academie-sciences.fr

Regeneration of Carbonyl Compounds from Hydrazones and Related Derivatives

The protection of carbonyl functionalities as hydrazones is a common strategy in multi-step organic synthesis. Consequently, the efficient and mild regeneration of the parent carbonyl group is a critical step. academie-sciences.fr [Hydroxy(tosyloxy)iodo]benzene has proven to be an effective reagent for the oxidative cleavage of the carbon-nitrogen double bond in hydrazones and related derivatives, yielding the corresponding carbonyl compounds. academie-sciences.frresearchgate.net

This method is particularly valuable when dealing with substrates that are sensitive to acidic conditions, which are often employed in traditional hydrolytic cleavage methods. academie-sciences.frniscpr.res.in The reaction typically proceeds by stirring the hydrazone derivative with HTIB in a suitable solvent, such as dichloromethane, at room temperature. academie-sciences.frresearchgate.net For instance, the oxidative cleavage of pyridyl hydrazones with HTIB efficiently regenerates aryl ketones in high yields, often up to 90%. researchgate.net

Research has shown that HTIB can effectively cleave various types of hydrazones, including those derived from aryl and heteroaryl hydrazines. academie-sciences.frresearchgate.net Interestingly, the choice of the hypervalent iodine reagent can influence the reaction outcome. While HTIB promotes the oxidative cleavage to regenerate the carbonyl compound, other reagents like iodobenzene diacetate (IBD) can lead to cyclization products in certain cases. academie-sciences.frresearchgate.net The optimization of reaction conditions, such as the molar ratio of the reagent, can significantly improve the yield of the desired carbonyl compound. For example, increasing the molar equivalent of HTIB has been shown to enhance the yield of the parent carbonyl from a hydrazone derivative. academie-sciences.fr

The scope of this methodology extends to the cleavage of derivatives of complex molecules like dehydroacetic acid (DHA), where HTIB has been shown to be superior to IBD in terms of yield and experimental simplicity. niscpr.res.in The mild conditions of the HTIB-mediated cleavage allow for the deprotection of carbonyl groups in molecules containing other sensitive functionalities, such as the pyrone moiety in DHA, which remains intact during the reaction. niscpr.res.in

Dehydrosulfurization for Carbodiimide Synthesis from Thioureas

[Hydroxy(tosyloxy)iodo]benzene is also a key reagent in the synthesis of carbodiimides from thioureas through a dehydrosulfurization reaction. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This transformation provides a simple and efficient route to both symmetrical and unsymmetrical carbodiimides, which are valuable reagents in organic synthesis, particularly in peptide coupling and the formation of other functional groups. organic-chemistry.org

The oxidation of thioureas with HTIB proceeds with high selectivity and affords carbodiimides in excellent yields. organic-chemistry.org The reaction mechanism is proposed to involve the initial interaction of the sulfur atom of the thiourea (B124793) with the hypervalent iodine center, followed by elimination to form the carbodiimide. organic-chemistry.org This method stands as an advantageous alternative to other synthetic protocols for carbodiimides.

Halotosyloxylation Reactions of Unsaturated Substrates

HTIB is utilized in the halotosyloxylation of unsaturated systems, such as alkynes and vinyl halides. These reactions introduce both a halogen and a tosyloxy group across a double or triple bond, providing access to highly functionalized molecules that can serve as versatile synthetic intermediates. arkat-usa.orgorganic-chemistry.org

Halotosyloxylation of Alkynes

The reaction of alkynes with [Hydroxy(tosyloxy)iodo]benzene in the presence of a halogen source, such as iodine, N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS), leads to the formation of β-halo-α-tosyloxyalkenes. arkat-usa.orgorganic-chemistry.org A polymer-supported version of HTIB, poly{[4-(hydroxy)(tosyloxy)iodo]styrene}, has been shown to be an efficient reagent for this transformation. arkat-usa.orgorganic-chemistry.org This polymeric reagent offers the significant advantage of being regenerable and reusable, contributing to more sustainable chemical processes. arkat-usa.orgorganic-chemistry.org The reaction proceeds under mild conditions, typically at room temperature in an anhydrous solvent like dichloromethane, and produces (E)-β-iodo-α-(p-toluenesulfonyloxy)alkenes in good yields. organic-chemistry.org

Oxidative Transposition of Vinyl Halides to α-Halo Ketones

[Hydroxy(tosyloxy)iodo]benzene mediates the oxidative transposition of vinyl halides to produce α-halo ketones. organic-chemistry.orgresearchgate.net This transformation is significant as it provides direct access to α-halo ketones, which are valuable and versatile synthetic precursors, from readily available vinyl halides. organic-chemistry.orglookchem.com The reaction is believed to proceed through a "release-and-catch" mechanism, where an external halide ion attacks a key intermediate. organic-chemistry.org

The reaction conditions can be optimized; for example, the addition of p-toluenesulfonic acid monohydrate can accelerate the reaction, while the presence of water can help prevent the formation of side products. organic-chemistry.org The methodology is effective for a range of substrates, including styrene (B11656) analogs and tetrasubstituted vinyl halides, affording the corresponding α-halo ketones under mild conditions. organic-chemistry.org Mechanistic studies have pointed to the involvement of a phenyl tosyloxy iodonium (B1229267) intermediate and have ruled out the formation of an α-tosyloxy ketone as an intermediate in the main reaction pathway. organic-chemistry.org

Oxidative Conversion of Alcohols, Aldehydes, and Amines to Nitriles

A highly efficient and facile procedure for the direct one-pot oxidative conversion of alcohols, aldehydes, and amines to their corresponding nitriles utilizes [Hydroxy(tosyloxy)iodo]benzene in combination with ammonium (B1175870) acetate as the nitrogen source. thieme-connect.comthieme-connect.comresearchgate.net This method is notable for its high yields and selectivity, even when conducted at room temperature. thieme-connect.comthieme-connect.com

The reaction is applicable to a wide variety of substrates, including benzylic, allylic, heterocyclic, and aliphatic aldehydes. thieme-connect.com For the conversion of primary alcohols to nitriles, the reaction is often carried out in the presence of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). thieme-connect.com In this system, TEMPO acts as the primary oxidant for the alcohol to the corresponding aldehyde, and HTIB serves to regenerate the active TEMPO catalyst. thieme-connect.com The aldehyde then reacts with ammonium acetate to form an aldimine, which is subsequently oxidized by HTIB to the nitrile. thieme-connect.com

The conversion of primary, secondary, and tertiary amines to nitriles also proceeds efficiently with HTIB and ammonium acetate. thieme-connect.comresearchgate.net Mechanistically, the oxidation of an amine with HTIB is thought to initially produce an imine, which can then be hydrolyzed to an aldehyde and further oxidized to the nitrile. thieme-connect.com However, an alternative pathway that does not proceed via an aldehyde intermediate is also considered possible. thieme-connect.com A key advantage of this method is the ability to achieve chemoselective oxidation of primary amines in the presence of secondary and tertiary amines. thieme-connect.comthieme-connect.com

| Starting Material | Reagents | Product | Yield (%) |

| 4-Nitrobenzyl alcohol | HTIB, TEMPO, NH₄OAc | 4-Nitrobenzonitrile | 36 |

| 4-Nitrobenzaldehyde | HTIB, NH₄OAc | 4-Nitrobenzonitrile | Excellent |

| 2-Ethylhexanal | HTIB, NH₄OAc | 2-Ethylhexanenitrile | Excellent |

| Benzylamine | HTIB, NH₄OAc | Benzonitrile | High |

Table 1: Examples of Oxidative Conversion to Nitriles using [Hydroxy(tosyloxy)iodo]benzene. Data compiled from various studies. thieme-connect.com

Formation of Carbon-Carbon Bonds

While the primary focus of this article is on C-X bond formations, it is noteworthy that [Hydroxy(tosyloxy)iodo]benzene also finds application in reactions that lead to the formation of carbon-carbon bonds. For instance, it has been used in the synthesis of furo[3,2-c]coumarins through the cyclocondensation of 4-hydroxycoumarin (B602359) and α-tosyloxyketones. tandfonline.com This reaction is proposed to proceed through a mechanism involving C-C bond formation followed by a cyclization step. tandfonline.com Additionally, the 1,2-aryl migration in chalcone (B49325) derivatives, mediated by HTIB, results in the formation of α-aryl-β,β-ditosyloxy ketones via a C-C bond formation, which are precursors to isoflavones. researchgate.net

Ligand-Free Palladium-Catalyzed Heck-Type Coupling Reactions

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org A significant advancement in this area is the development of oxidative Heck reactions, which can utilize alternative coupling partners like arylboronic acids. These reactions proceed through a Pd(0)/Pd(II) catalytic cycle, where an oxidant is required to regenerate the active Pd(II) species from the Pd(0) state.

[Hydroxy(tosyloxy)iodo]benzene (HTIB) serves as an effective oxidant in this context, facilitating Heck-type couplings under ligand-free conditions. rsc.org The absence of phosphine (B1218219) ligands is advantageous as it simplifies the reaction setup, reduces costs, and avoids the use of often toxic and air-sensitive ligands. rug.nl In a typical ligand-free oxidative Heck reaction, an arylboronic acid couples with an olefin in the presence of a palladium catalyst, with HTIB acting as the crucial re-oxidant for the palladium center. The reaction demonstrates the potential for forming substituted alkenes from readily available starting materials under simplified conditions. rsc.orgorganic-chemistry.org

The general scheme for this transformation involves the transmetalation of the aryl group from the boronic acid to a Pd(II) salt, followed by migratory insertion of the olefin. Subsequent β-hydride elimination yields the arylated alkene and a Pd(0) species. HTIB then oxidizes the Pd(0) back to Pd(II), allowing the catalytic cycle to continue.

Table 1: Examples of Ligand-Free Palladium-Catalyzed Oxidative Heck-Type Reactions

Below are representative examples of oxidative Heck couplings between arylboronic acids and olefins, a reaction type where [Hydroxy(tosyloxy)iodo]benzene can function as the oxidant.

Data is representative of typical oxidative Heck reactions where HTIB can be employed as the oxidant. rsc.orgorganic-chemistry.org

Metal-Free Oxidative C-C Bond Formation via C-H Functionalization

A significant advantage of hypervalent iodine reagents like [Hydroxy(tosyloxy)iodo]benzene is their ability to promote oxidative C-C bond formation without the need for transition metal catalysts. frontiersin.org This approach aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals. sci-hub.se These reactions typically proceed via the C-H functionalization of one or both coupling partners. researchgate.net

One prominent application is the oxidative coupling of electron-rich arenes to form biaryls. acs.org Pioneering work by Kita and others has shown that hypervalent iodine(III) reagents can effectively mediate the coupling of alkylarenes and other activated aromatic systems. researchgate.netarkat-usa.org The reaction mechanism is believed to involve a single-electron transfer (SET) from the electron-rich arene to the hypervalent iodine reagent, generating an aromatic cation radical. nih.govmdpi.com This reactive intermediate can then undergo electrophilic attack on a second arene molecule, leading to the biaryl product after deprotonation and rearomatization. The use of a Lewis acid, such as boron trifluoride etherate, can further enhance the reactivity. researchgate.netumich.edu

This methodology has been applied to both intermolecular homocoupling and cross-coupling reactions, as well as intramolecular cyclizations to construct complex polycyclic frameworks. researchgate.netarkat-usa.org For instance, the intramolecular oxidative coupling of benzyltetrahydroisoquinolines provides a direct route to aporphine (B1220529) alkaloids. arkat-usa.org The ability of HTIB and related reagents to facilitate these transformations highlights their importance as metal-free tools for advanced organic synthesis.

Table 2: Examples of Metal-Free Oxidative C-C Coupling via C-H Functionalization

The following table presents examples of oxidative coupling of arenes using hypervalent iodine(III) reagents, demonstrating the formation of C-C bonds through C-H activation.

Data is based on reactions using Phenyliodine(III) bis(trifluoroacetate) (PIFA), a hypervalent iodine reagent with reactivity analogous to HTIB. researchgate.netarkat-usa.orgumich.edu

Applications of Hydroxy Tosyloxy Iodo Benzene in Rearrangement and Cyclization Reactions

Oxidative Rearrangements

[Hydroxy(tosyloxy)iodo]benzene is widely employed as a reagent in various oxidative transformations, including oxidative rearrangements. chemicalbook.com These reactions involve the structural reorganization of a molecule to a more stable isomeric form through an oxidative process, often leading to the formation of valuable synthetic intermediates.

Ring Expansion Reactions

One of the notable applications of [Hydroxy(tosyloxy)iodo]benzene is in facilitating ring expansion reactions, a process that allows for the synthesis of larger ring systems from smaller, more readily available precursors. orgsyn.org This methodology has proven particularly useful in the synthesis of complex cyclic structures.

A significant application of this is the conversion of α-benzocycloalkenones to their homologous β-benzocycloalkenones. nih.gov This transformation is typically achieved through a two-step sequence involving a Wittig olefination of the α-benzocycloalkenone, followed by an oxidative rearrangement of the resulting alkene with [Hydroxy(tosyloxy)iodo]benzene. nih.govmdpi.com This approach has been successfully used for the synthesis of β-benzocycloalkenones with six, seven, and eight-membered rings. nih.gov The use of [Hydroxy(tosyloxy)iodo]benzene in this context offers a more environmentally benign alternative to traditional reagents like thallium(III) nitrate. mdpi.com

The following table summarizes the ring expansion of various α-benzocycloalkenones to β-benzocycloalkenones using this Wittig-[Hydroxy(tosyloxy)iodo]benzene protocol.

| Starting Material (α-Benzocycloalkenone) | Intermediate Alkene | Product (β-Benzocycloalkenone) | Yield (%) | Reference |

| α-Tetralone | 1-Methylene-1,2,3,4-tetrahydronaphthalene | β-Benzosuberone | 75 | nih.gov |

| 1-Benzosuberone | 1-Methylene-2,3,4,5-tetrahydro-1H-benzo[a]cycloheptene | 1,2,3,4,5,6-Hexahydro-7H-benzo[a]cycloocten-7-one | 70 | nih.gov |

| 4-Methyl-α-tetralone | 1-Methylene-4-methyl-1,2,3,4-tetrahydronaphthalene | 4-Methyl-β-benzosuberone | 85 | nih.gov |

Furthermore, [Hydroxy(tosyloxy)iodo]benzene plays a crucial role in the synthesis of aminopeptidase (B13392206) inhibitors. sigmaaldrich.compremierbiolife.comchemicalbook.com These syntheses often involve ring expansion strategies to construct the core cyclic structures of the inhibitor molecules.

Ring Contraction Reactions

In addition to ring expansions, [Hydroxy(tosyloxy)iodo]benzene can also mediate ring contraction reactions, providing a pathway to smaller, often more strained, ring systems. enamine.netorgsyn.org This type of rearrangement is a valuable tool for increasing molecular complexity in a single step. nih.gov The reagent has been successfully employed in the ring contraction of various cycloalkenes and cycloalkanones. nih.govnih.gov

For instance, the treatment of flavanones with [Hydroxy(tosyloxy)iodo]benzene in trimethyl orthoformate leads to the formation of dihydrobenzofuran derivatives through a ring contraction mechanism. nih.gov Similarly, certain 1-phenylcycloalkenes undergo ring contraction upon reaction with this reagent. nih.gov For example, 1-phenylcycloheptene (B1347628) and 1-phenylcyclooctene (B15478106) yield ring-contracted products alongside products of phenyl migration. nih.gov

The table below illustrates examples of ring contraction reactions mediated by [Hydroxy(tosyloxy)iodo]benzene.

| Substrate | Product | Yield (%) | Reference |

| 1,2-Dihydronaphthalene derivatives | Indanes | 18-34 | researchgate.net |

| Flavanones | Dihydrobenzofuran derivatives | 35-75 | nih.gov |

| 1-Phenylcycloheptene | Phenylcyclopentyl methyl ketone | Not specified | nih.gov |

Oxidative Rearrangement of Alkenes and Arylalkenes

The oxidative rearrangement of alkenes and arylalkenes using [Hydroxy(tosyloxy)iodo]benzene is a general and efficient method for the synthesis of α-aryl ketones. psu.edumdma.chrhhz.net This transformation is particularly valuable due to its high regioselectivity. mdma.ch The reaction typically proceeds in 95% methanol (B129727), affording the corresponding ketones in good yields. mdma.ch

This methodology has been applied to a range of acyclic and cyclic arylalkenes. thieme-connect.commdma.ch For example, the reaction of 1,1-diphenylethylene (B42955) with [Hydroxy(tosyloxy)iodo]benzene yields deoxybenzoin. mdma.ch The process allows for the regiospecific synthesis of isomeric α-phenyl ketone pairs by carefully selecting the starting phenylalkene. mdma.ch The mechanism is believed to involve the electrophilic addition of the reagent to the double bond, followed by rearrangement. nih.gov

The following table provides examples of the oxidative rearrangement of arylalkenes to α-aryl ketones.

| Arylalkene | Product | Reaction Time | Yield (%) | Reference |

| 1,1-Diphenylethylene | Deoxybenzoin | 1 h | 85 | mdma.ch |

| 2-Phenyl-1-butene | 1-Phenyl-2-butanone | 1 h | 80 | mdma.ch |

| 2-Phenyl-2-butene | 3-Phenyl-2-butanone | 6 h | 75 | mdma.ch |

| 1-Phenylcyclohexene | α-Phenylcyclohexanone | 1 h | 90 | mdma.ch |

Dearomatization of Phenols

[Hydroxy(tosyloxy)iodo]benzene is an effective reagent for the dearomatization of phenols. enamine.netorgsyn.org This oxidative process converts planar aromatic phenol (B47542) rings into non-aromatic, often three-dimensional structures, which are valuable intermediates in organic synthesis. The reaction mechanism is thought to proceed through the formation of a phenoxenium ion intermediate. nih.govacs.org The use of strongly oxidizing hypervalent iodine reagents like [Hydroxy(tosyloxy)iodo]benzene can favor the formation of these cationic intermediates and reduce the occurrence of radical byproducts. nih.govacs.orgresearchgate.net The chemical oxidation of simple phenolic compounds, such as phenol and benzenediol isomers, with this reagent leads to the formation of various quinone structures. researchgate.net

Intramolecular Cyclization Reactions for Heterocycle Synthesis

Intramolecular cyclization reactions are fundamental to the synthesis of heterocyclic compounds. [Hydroxy(tosyloxy)iodo]benzene has been shown to be a valuable reagent in promoting such cyclizations, leading to the formation of various nitrogen- and oxygen-containing heterocycles. chim.itresearchgate.net

Synthesis of Dihydrooxazole and Dihydro-1,3-oxazine Derivatives

A notable application of [Hydroxy(tosyloxy)iodo]benzene is in the oxidative cyclization of N-allylic and N-homoallylic amides to yield dihydrooxazole and dihydro-1,3-oxazine derivatives, respectively. acs.org A catalytic electrosynthetic protocol has been developed where a hypervalent iodine species is generated in situ, which then mediates the cyclization. acs.orgorganic-chemistry.org This method is characterized by its broad substrate scope and excellent functional group tolerance. acs.org The reactions proceed smoothly under these catalytic conditions, providing the desired heterocyclic products in very good yields. acs.org

The table below presents examples of the synthesis of dihydrooxazole and dihydro-1,3-oxazine derivatives via this method.

| Substrate | Product | Yield (%) | Reference |

| N-Allylbenzamide | 2-Phenyl-4,5-dihydrooxazole | 85 | acs.org |

| N-(But-3-en-1-yl)benzamide | 2-Phenyl-5,6-dihydro-4H-1,3-oxazine | 82 | acs.org |

| N-Allyl-4-methoxybenzamide | 4-Methoxyphenyl-4,5-dihydrooxazole | 90 | acs.org |

Oxidative Cyclization of Homoallylic Alcohols to Tetrahydrofurans

Research indicates that this cyclization occurs through two distinct mechanistic pathways. acs.org The first pathway involves an initial 4-exo-trig cyclization which is then followed by a ring expansion to yield the five-membered tetrahydrofuran (B95107) ring. acs.org The second proposed pathway consists of an electrophilic addition followed by a 5-endo-tet cyclization. acs.org This method presents a metal-free, one-step, and operationally simple approach for synthesizing diverse tetrahydrofuran derivatives. researchgate.net It is considered an advantageous alternative to other systems like those based on Pd(II) or sodium periodate/sodium bisulfite. researchgate.net

1,3-Dipolar Cycloadditions for Isoxazoline (B3343090) Derivatives from Nitrile Oxides

[Hydroxy(tosyloxy)iodo]benzene is instrumental in the synthesis of isoxazoline derivatives through a 1,3-dipolar cycloaddition mechanism. organic-chemistry.orgresearchgate.net The process involves the in-situ generation of nitrile oxides from the corresponding aldoximes, which is mediated by HTIB. organic-chemistry.orgresearchgate.net These nitrile oxides then readily react with various dipolarophiles. organic-chemistry.org

This methodology is noted for its operational simplicity, broad substrate scope, and its ability to proceed without the need for any base, metal catalysts, or other additives. organic-chemistry.orgresearchgate.net The reaction has been successfully demonstrated with dipolarophiles such as maleimides, styrene (B11656), and acrylonitrile (B1666552) to produce the corresponding isoxazoline derivatives in good yields. organic-chemistry.orgresearchgate.net The hypervalent iodine reagent oxidizes the aldoxime to the nitrile oxide, which is immediately trapped by the alkene in the reaction mixture to form the heterocyclic product. arkat-usa.org

Oxidative N-O Coupling for Isoxazoline N-Oxides

The synthesis of isoxazoline N-oxides can be achieved using [Hydroxy(tosyloxy)iodo]benzene, which facilitates an oxidative N-O coupling reaction. chemicalbook.comsigmaaldrich.comnih.gov This transformation typically starts from β-hydroxyketoximes. chemicalbook.comsigmaaldrich.comnih.gov The HTIB-mediated process induces an intramolecular cyclization, forming the N-O bond and thus the isoxazoline N-oxide ring system. nih.gov

A comparative study has shown that the efficiency of this N-O coupling can be solvent-dependent, with different outcomes observed in different solvents. nih.gov For instance, research into the synthesis of biologically significant 5-trifluoromethyl-2-isoxazoline N-oxides found that HTIB effectively mediated the oxidative N-O coupling of β-trifluoromethyl β-hydroxy ketoximes. researchgate.net This reaction provides a direct route to these N-oxide compounds, which can be further transformed, for example, by deoxygenation to furnish the corresponding isoxazolines. researchgate.net

Intramolecular Ipso-Cyclization for Spirodienone Synthesis

[Hydroxy(tosyloxy)iodo]benzene is utilized to generate nitrenium ions, which can then undergo intramolecular cyclization to form complex molecular architectures like spirodienones. nih.govresearchgate.net Specifically, spirodienones that feature the 1-azaspiro[4.5]decane ring system have been synthesized from N-methoxy-(4-halogenophenyl)amide precursors. nih.govjosai.ac.jp

The reaction is conducted in trifluoroethanol, where HTIB promotes the formation of a nitrenium ion from the N-methoxy amide. nih.govresearchgate.net This reactive intermediate then attacks the aromatic ring at the halogen-substituted carbon atom—an ipso-attack—leading to the formation of the spirocyclic dienone structure. nih.govresearchgate.net This method provides a valuable tool for constructing spiro-fused nitrogen heterocyclic compounds. josai.ac.jp

Synthesis of Triazolo-[3,4-b]-1,3,4-Thiadiazines

A facile, one-pot procedure for the synthesis of symmetrical 7H-6-substituted triazolo-[3,4-b]-1,3,4-thiadiazines employs [Hydroxy(tosyloxy)iodo]benzene. tandfonline.comresearchgate.net This method involves the reaction of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles with a variety of heterocyclic ketones in the presence of HTIB. tandfonline.comresearchgate.net

The key to this synthesis is the in-situ generation of α-tosyloxy ketones from the corresponding ketones by the action of HTIB. tandfonline.comtsijournals.com These stable intermediates provide a safe, eco-friendly alternative to using α-halogeno ketones, which are often unstable and toxic. tandfonline.com The α-tosyloxy ketone then undergoes cyclocondensation with the aminomercaptotriazole to yield the target triazolothiadiazine in excellent yields with a simple work-up. tandfonline.com The intermediacy of the α-tosyloxy ketone has been demonstrated by its isolation and subsequent reaction with the triazole to give the same product. tandfonline.com

Table of Reaction Products and Yields

| Section | Starting Materials | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| 5.3.6 | 2-Acetylfuran, 3-Ethyl-4-amino-5-mercapto-1,2,4-triazole | 3-Ethyl-6-(2-furyl)-7H- organic-chemistry.orgchemicalbook.comsigmaaldrich.comtriazolo[3,4-b] organic-chemistry.orgsigmaaldrich.comthiadiazine | 90 | tandfonline.com |

| 5.3.6 | 2-Acetylthiophene, 3-Ethyl-4-amino-5-mercapto-1,2,4-triazole | 3-Ethyl-6-(2-thienyl)-7H- organic-chemistry.orgchemicalbook.comsigmaaldrich.comtriazolo[3,4-b] organic-chemistry.orgsigmaaldrich.comthiadiazine | 90 | tandfonline.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| [Hydroxy(tosyloxy)iodo]benzene |

| Tetrahydrofuran |

| Methanol |

| Iodine |

| Sodium periodate |

| Sodium bisulfite |

| Isoxazoline |

| Nitrile oxide |

| Aldoxime |

| Maleimide |

| Styrene |

| Acrylonitrile |

| Isoxazoline N-oxide |

| β-hydroxyketoxime |

| 5-trifluoromethyl-2-isoxazoline N-oxide |

| β-trifluoromethyl β-hydroxy ketoxime |

| Spirodienone |

| 1-azaspiro[4.5]decane |

| N-methoxy-(4-halogenophenyl)amide |

| Trifluoroethanol |

| Triazolo-[3,4-b]-1,3,4-thiadiazine |

| 3-substituted-4-amino-5-mercapto-1,2,4-triazole |

| Heterocyclic ketone |

| α-tosyloxy ketone |

| α-halogeno ketone |

| 2-Acetylfuran |

| 3-Ethyl-4-amino-5-mercapto-1,2,4-triazole |

| 3-Ethyl-6-(2-furyl)-7H- organic-chemistry.orgchemicalbook.comsigmaaldrich.comtriazolo[3,4-b] organic-chemistry.orgsigmaaldrich.comthiadiazine |

| 2-Acetylthiophene |

| 3-Ethyl-6-(2-thienyl)-7H- organic-chemistry.orgchemicalbook.comsigmaaldrich.comtriazolo[3,4-b] organic-chemistry.orgsigmaaldrich.comthiadiazine |

| 2-Acetylpyridine |

Advanced Methodologies and Catalytic Strategies Involving Hydroxy Tosyloxy Iodo Benzene

Catalytic Applications of [Hydroxy(tosyloxy)iodo]benzene in Organic Synthesis

While often used as a stoichiometric oxidant, [Hydroxy(tosyloxy)iodo]benzene (HTIB) can also be employed in catalytic amounts, a practice that aligns with the principles of green chemistry by minimizing waste. researchgate.netbeilstein-journals.org This catalytic approach typically involves the in situ regeneration of the active iodine(III) species from the iodobenzene (B50100) byproduct using a terminal oxidant.

Key catalytic applications of HTIB include:

α-Tosyloxylation of Ketones: One of the most prominent catalytic uses of HTIB is the α-tosyloxylation of ketones. beilstein-journals.orgorganic-chemistry.org In this process, a catalytic quantity of iodobenzene or a derivative is oxidized in the presence of an oxidant like m-chloroperbenzoic acid (mCPBA) and p-toluenesulfonic acid (p-TsOH) to generate the HTIB reagent in situ, which then tosylates the ketone. beilstein-journals.orgorganic-chemistry.org This method circumvents the need to prepare and use a stoichiometric amount of the reagent. For instance, various ketones have been efficiently converted to their corresponding α-tosyloxy ketones using catalytic amounts of iodobenzene, mCPBA, and p-TsOH·H₂O. organic-chemistry.org

Oxidative Rearrangements: HTIB is effective in mediating various oxidative rearrangements. mdpi.com Catalytic systems have been developed for these transformations, such as the oxidative rearrangement of alkenes.

Oxidative Hydrolysis: A method for the synthesis of dialkyl α-bromoketones from bromoalkenes utilizes a hypervalent iodine-catalyzed oxidative hydrolysis. beilstein-journals.org The most effective conditions involved using HTIB as the catalyst with a catalytic amount of TsOH·H₂O in the presence of m-CPBA as the terminal oxidant. beilstein-journals.org

Synthesis of Heterocycles: The reagent has been instrumental in the synthesis of various heterocyclic compounds. For example, it facilitates the synthesis of isoxazolines from aldehydes via a one-pot, three-step procedure where iodobenzene acts as a catalyst to generate the hypervalent iodine intermediate in situ. scispace.com It is also used in the synthesis of seven-membered heterocycles through ring expansion reactions. researchgate.net

Oxidative Transposition: HTIB mediates the oxidative transposition of vinyl halides to produce α-halo ketones. organic-chemistry.org

The catalytic cycle typically involves the oxidation of the starting iodoarene by a suitable terminal oxidant to the iodine(III) state, which then performs the desired transformation on the substrate, regenerating the initial iodoarene to continue the cycle. beilstein-journals.org

In Situ Generation of [Hydroxy(tosyloxy)iodo]benzene from Simpler Iodine Sources

The in situ generation of HTIB from simple and inexpensive iodine sources is a significant advancement, enhancing the practicality and cost-effectiveness of its use. This approach avoids the need to isolate the often unstable HTIB and allows for its immediate use in the reaction mixture.

Common methods for the in situ generation of HTIB include:

From Iodobenzene: The most common method involves the oxidation of iodobenzene. A combination of an oxidant, typically m-chloroperbenzoic acid (mCPBA), and p-toluenesulfonic acid (p-TsOH) or its monohydrate (TsOH·H₂O) is used to convert iodobenzene directly to HTIB within the reaction vessel. organic-chemistry.org This strategy has been successfully applied to the α-tosyloxylation of ketones and the oxidative rearrangement of alkenes. organic-chemistry.org

From Iodine and an Arene: A notable method allows for the synthesis of HTIB and its derivatives directly from molecular iodine and an arene, representing a highly efficient route.

From Iodosobenzene (B1197198): An alternative method uses iodosobenzene ((PhIO)n) in combination with p-TsOH. nih.govmdpi.com This mixture generates HTIB in situ, which can then be used for subsequent reactions, such as the one-pot synthesis of α-azido ketones from ketones. nih.govmdpi.com

Electrochemical Generation: A simple catalytic electrosynthetic protocol has been developed for generating hypervalent iodine species in situ. organic-chemistry.org This method avoids the use of chemical oxidants and their associated waste, offering a greener alternative for reactions like the α-tosyloxylation of ketones. organic-chemistry.org

These in situ methods often benefit from the use of specific solvents, such as fluoroalcohols (e.g., 2,2,2-trifluoroethanol (B45653) or TFE), which can stabilize the reactive intermediates and increase reaction rates. nih.gov

Ultrasound-Promoted Reactions Utilizing [Hydroxy(tosyloxy)iodo]benzene

The application of ultrasound (sonochemistry) has been shown to significantly enhance the rates and yields of reactions involving HTIB. capes.gov.brillinois.edu Ultrasound works through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which creates localized hot spots with extremely high temperatures and pressures. nih.gov

A key application of this technique is the α-tosyloxylation of ketones. capes.gov.brillinois.edu HTIB is often poorly soluble in common organic solvents like acetonitrile (B52724) at room temperature. illinois.edu Ultrasonic irradiation helps to disperse the insoluble reagent, dramatically increasing the reaction rate and allowing the transformation to proceed under milder conditions and in shorter timeframes. illinois.edu This method has provided convenient access to the tosylates of alicyclic ketones like cyclopentanone (B42830) and cycloheptanone, which are difficult to obtain under conventional thermal conditions. capes.gov.brillinois.eduresearchgate.net

The table below summarizes the effect of ultrasound on the α-tosyloxylation of various ketones with HTIB in acetonitrile.

| Ketone | Product | Time (min) | Yield (%) |

| Acetophenone (B1666503) | α-Tosyloxyacetophenone | 10 | 85 |

| Propiophenone (B1677668) | α-Tosyloxypropiophenone | 15 | 82 |

| Butyrophenone | α-Tosyloxybutyrophenone | 15 | 80 |

| Deoxybenzoin | α-Tosyloxydeoxybenzoin | 10 | 90 |

| Cyclopentanone | 2-Tosyloxycyclopentanone | 20 | 70 |

| Cyclohexanone | 2-Tosyloxycyclohexanone | 20 | 75 |